Cas no 1223740-55-3 (3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )
![3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) structure](https://ja.kuujia.com/scimg/cas/1223740-55-3x500.png)
3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2)
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- インチ: 1S/C17H18ClN3O2.2ClH/c18-14-5-3-13(4-6-14)12-20-8-10-21(11-9-20)16-15(17(22)23)2-1-7-19-16;;/h1-7H,8-12H2,(H,22,23);2*1H
- InChIKey: KHVZEWBGKRWLIT-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1C(N2CCN(CC3C=CC(Cl)=CC=3)CC2)=NC=CC=1)O.Cl
3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56991-1.0g |
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid dihydrochloride |
1223740-55-3 | 1.0g |
$0.0 | 2023-02-10 |
3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) に関する追加情報
Introduction to 3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) and Its Significance in Modern Chemical Research
3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2), with the CAS number 1223740-55-3, represents a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject of study for researchers aiming to develop novel therapeutic agents. The structural features of this molecule, particularly its pyridine core and piperazine moiety, contribute to its unique chemical properties and potential applications in drug discovery.
The pyridinecarboxylic acid moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs that target neurological and cardiovascular systems. Its presence in this compound suggests potential interactions with biological receptors and enzymes, which are critical for modulating physiological processes. The piperazine group, on the other hand, is frequently incorporated into pharmaceuticals due to its ability to enhance binding affinity and selectivity. In this compound, the piperazine ring is substituted with a 4-chlorophenylmethyl group, which further modulates its pharmacological profile.
The hydrochloride (1:2) notation indicates that the compound is salted with hydrochloric acid in a 1:2 molar ratio. This salt form is often used to improve the solubility and stability of active pharmaceutical ingredients (APIs), making it more suitable for formulation into drug products. The hydrochloride salt form can also influence the compound's pharmacokinetic properties, such as its absorption rate and duration of action.
Recent advancements in chemical biology have highlighted the importance of understanding the structural-activity relationships (SAR) of complex molecules like 3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2). By studying how modifications to specific functional groups affect biological activity, researchers can gain insights into the mechanisms of drug action and develop more effective therapeutic strategies. For instance, modifications to the 4-chlorophenylmethyl group may alter the compound's ability to interact with target proteins or enzymes, thereby fine-tuning its therapeutic efficacy.
In the context of drug discovery, this compound has been explored for its potential as an intermediate in synthesizing more complex molecules with enhanced biological activity. The combination of a pyridinecarboxylic acid moiety and a piperazine substituent offers a versatile scaffold for designing drugs that target multiple disease pathways simultaneously. This approach is particularly relevant in the development of multitarget drugs, which are gaining increasing attention due to their ability to address complex diseases more effectively than single-target therapies.
The synthesis of 3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only improve the efficiency of synthesis but also allow for greater flexibility in modifying the molecule's structure during drug development.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and its biological targets. Techniques such as docking simulations and molecular dynamics (MD) simulations provide valuable insights into how the molecule binds to proteins or enzymes at an atomic level. These studies can help predict the compound's pharmacological properties and guide further optimization efforts.
The potential applications of 3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) extend beyond traditional pharmaceuticals. Researchers are exploring its use in developing novel materials for biomedical applications, such as targeted drug delivery systems and biosensors. The unique structural features of this compound make it an attractive candidate for designing molecules that can interact specifically with biological tissues or cells.
In conclusion,3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) represents a promising compound with significant potential in pharmaceutical research and development. Its structural features and diverse biological activities make it a valuable tool for studying drug action mechanisms and designing novel therapeutic agents. As research in chemical biology continues to advance,1223740-55-3 will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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